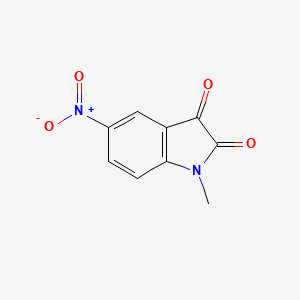

1-Methyl-5-nitroindoline-2,3-dione

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyl-5-nitroindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c1-10-7-3-2-5(11(14)15)4-6(7)8(12)9(10)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPTDPTOWOMFBRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333658 | |

| Record name | 1-Methyl-5-nitro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3484-32-0 | |

| Record name | 1-Methyl-5-nitro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Methyl-5-nitroindoline-2,3-dione chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-5-nitroindoline-2,3-dione, also known as 1-methyl-5-nitroisatin, is a derivative of isatin, a privileged scaffold in medicinal chemistry. The presence of the nitro group at the 5-position and the methyl group at the 1-position significantly influences its electronic properties and reactivity, making it a valuable intermediate for the synthesis of a variety of heterocyclic compounds with potential biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characteristics of this compound.

Chemical Properties

This compound is an orange solid.[1] Its core chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3484-32-0 | [1] |

| Molecular Formula | C₉H₆N₂O₄ | [1] |

| Molecular Weight | 206.16 g/mol | [1] |

| Melting Point | 200-202 °C | [1] |

| Appearance | Orange solid | [1] |

| IUPAC Name | 1-methyl-5-nitro-1H-indole-2,3-dione |

Synthesis

The primary method for the synthesis of this compound is the N-methylation of 5-nitroisatin.

Experimental Protocol: N-methylation of 5-Nitroisatin

This protocol is adapted from established procedures for the N-alkylation of isatin derivatives.

Materials:

-

5-Nitroisatin

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Dilute Hydrochloric Acid (HCl)

-

Water

Procedure:

-

In a round-bottom flask, a mixture of 5-nitroisatin (1 equivalent), methyl iodide (5 equivalents), and potassium carbonate (3 equivalents) is prepared in anhydrous dimethylformamide (DMF).

-

The reaction mixture is stirred overnight at room temperature.

-

After completion of the reaction (monitored by TLC), water is added to the reaction mixture.

-

The mixture is then acidified with dilute HCl until it is acidic to pH paper.

-

The resulting yellow solid, this compound, is collected by filtration.

-

The solid is washed thoroughly with water until the filtrate is neutral to pH paper.

-

The product is then air-dried to a constant weight.

Synthesis workflow for this compound.

Spectral Data (Predicted)

1H NMR Spectroscopy

The expected proton NMR spectrum in a suitable solvent (e.g., DMSO-d₆) would likely exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.5 | d | 1H | Aromatic H (position 4) |

| ~ 8.3 | dd | 1H | Aromatic H (position 6) |

| ~ 7.3 | d | 1H | Aromatic H (position 7) |

| ~ 3.2 | s | 3H | N-CH₃ |

The aromatic protons are expected to be shifted downfield due to the electron-withdrawing effects of the nitro and carbonyl groups.

13C NMR Spectroscopy

The predicted carbon NMR spectrum would show the following key resonances:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 182 | C=O (position 3) |

| ~ 158 | C=O (position 2) |

| ~ 150 | Aromatic C (position 7a) |

| ~ 145 | Aromatic C (position 5) |

| ~ 135 | Aromatic C (position 3a) |

| ~ 125 | Aromatic C (position 6) |

| ~ 118 | Aromatic C (position 4) |

| ~ 112 | Aromatic C (position 7) |

| ~ 26 | N-CH₃ |

The carbonyl carbons are characteristically found at the downfield end of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 1750-1730 | C=O stretching (ketone at C-3) |

| ~ 1730-1710 | C=O stretching (amide at C-2) |

| ~ 1610-1590 | C=C stretching (aromatic) |

| ~ 1530-1500 & 1350-1330 | N-O stretching (nitro group) |

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z 206. Key fragmentation patterns would likely involve the loss of NO₂, CO, and cleavage of the N-methyl group.

Reactivity

The reactivity of this compound is primarily centered around the electrophilic C3-carbonyl group, which is susceptible to nucleophilic attack. The electron-withdrawing nitro group enhances the electrophilicity of the isatin ring system.

Key reactions include:

-

Nucleophilic Addition to C3-Carbonyl: The C3-keto group readily reacts with a variety of nucleophiles, such as Grignard reagents, organolithium compounds, and enolates, to form 3-substituted-3-hydroxy-1-methyl-5-nitroindolin-2-ones.

-

Condensation Reactions: The C3-carbonyl group can undergo condensation reactions with compounds containing active methylene groups or primary amines.

-

Ring-Opening Reactions: Under strong basic conditions, the amide bond can be cleaved.

Reactivity profile of this compound.

Applications in Research and Drug Development

The 1-methyl-5-nitroisatin scaffold is a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The nitro group can be reduced to an amine, providing a handle for further functionalization and the introduction of diverse pharmacophores. Derivatives of 5-nitroindoles have been investigated for their anticancer properties.

Conclusion

This compound is a readily accessible and reactive intermediate. This guide provides essential information on its chemical properties, a detailed synthetic protocol, and predicted spectral data to aid researchers in its synthesis, characterization, and utilization in synthetic and medicinal chemistry programs. Further experimental verification of the spectral data is recommended for rigorous structural confirmation.

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Nitroisatin | C8H4N2O4 | CID 4669250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H-Indole-2,3-dione, 5-methyl- [webbook.nist.gov]

- 5. 5-Nitroisatin(611-09-6) 1H NMR [m.chemicalbook.com]

- 6. 1H-Indole-2,3-dione, 5-methyl- [webbook.nist.gov]

In-Depth Technical Guide: 1-Methyl-5-nitroindoline-2,3-dione (CAS: 3484-32-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-5-nitroindoline-2,3-dione, also known as 1-Methyl-5-nitroisatin. This document consolidates available data on its chemical properties, synthesis, and biological significance, with a focus on its emerging role in drug discovery and development.

Chemical and Physical Properties

This compound is a derivative of isatin, a bicyclic compound consisting of an indole nucleus. The presence of a nitro group at the 5-position and a methyl group at the 1-position significantly influences its chemical reactivity and biological activity.

| Property | Value | Source(s) |

| CAS Number | 3484-32-0 | [1] |

| Molecular Formula | C₉H₆N₂O₄ | [1] |

| Molecular Weight | 206.15 g/mol | [1] |

| Melting Point | 255 °C | [2][3] |

| Appearance | Yellowish-orange to orange crystalline powder | [4][5] |

| Solubility | Data not readily available | |

| Synonyms | 1-Methyl-5-nitroisatin, N-methyl 5-nitro isatin | [1][2] |

Synthesis

The synthesis of this compound is well-documented and typically involves the nitration of N-methylisatin or the methylation of 5-nitroisatin.

Synthesis via Nitration of N-Methylisatin

A common laboratory-scale synthesis involves the nitration of 1-methylindoline-2,3-dione (N-methylisatin).

-

Dissolve N-methylisatin in concentrated sulfuric acid at a reduced temperature (e.g., 0-5 °C) with stirring.

-

Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to the solution while maintaining the low temperature.

-

After the addition is complete, allow the reaction to proceed for a specified time.

-

Pour the reaction mixture over crushed ice to precipitate the product.

-

Collect the solid precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry to yield this compound.[3]

Synthesis via Methylation of 5-Nitroisatin

An alternative route involves the methylation of 5-nitroindoline-2,3-dione (5-nitroisatin).

-

Dissolve 5-nitroisatin in a suitable solvent such as dimethylformamide (DMF).

-

Add a methylating agent, for example, methyl iodide (CH₃I), to the solution.

-

Introduce a base, such as potassium carbonate (K₂CO₃), to facilitate the reaction.

-

Stir the mixture at room temperature for several hours or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work up the reaction mixture, which typically involves pouring it into water, followed by filtration and washing of the precipitated product.[6]

Biological Activity and Mechanism of Action

The isatin scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of the nitro and methyl groups in this compound modulates its biological profile, with a notable activity as a caspase inhibitor.

Caspase Inhibition

Caspases, a family of cysteine proteases, are central regulators of apoptosis (programmed cell death). Their dysregulation is implicated in various diseases, including neurodegenerative disorders and cancer. This compound has been identified as a specific inhibitor of caspase-3.[4][7][8]

The dicarbonyl functionality of the isatin core is believed to interact with the catalytic cysteine residue in the active site of caspase-3, leading to reversible inhibition. The substituents on the isatin ring, including the 1-methyl and 5-nitro groups, likely contribute to the binding affinity and selectivity by interacting with specific subsites of the enzyme.

Role in Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex and targeted therapeutics.

Intermediate in PROTAC Synthesis

Recent patent literature highlights the use of this compound in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][9][10][11] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound has been utilized as a building block for developing PROTACs targeting B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in certain types of lymphoma.

Experimental Protocols

While a specific detailed protocol for the caspase-3 inhibition assay of this compound is not available in the recent literature, a general fluorometric assay protocol, adapted from studies on similar isatin derivatives, is provided below.

In Vitro Caspase-3 Inhibition Assay (Fluorometric)

Objective: To determine the inhibitory effect of this compound on the activity of recombinant human caspase-3.

Materials:

-

Recombinant human caspase-3

-

Caspase-3 substrate (e.g., Ac-DEVD-AFC or Ac-DEVD-AMC)

-

Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

-

This compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., Ac-DEVD-CHO)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid interference.

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the caspase-3 enzyme.

-

Incubate the plate at a controlled temperature (e.g., 37 °C) for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic caspase-3 substrate to each well.

-

Monitor the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AMC or 400/505 nm for AFC).

-

Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time curve.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a versatile chemical entity with established synthetic routes and interesting biological potential, particularly as a caspase-3 inhibitor. Its role as a key building block in the development of targeted protein degraders like PROTACs underscores its importance for professionals in drug discovery and development. Further investigation is warranted to fully elucidate its biological activities and to explore its potential as a lead compound for the development of novel therapeutics.

References

- 1. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-Nitroisatin CAS#: 611-09-6 [amp.chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. chemsigma.com [chemsigma.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. 5-硝基靛红 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 1-METHYL-5-NITRO-ISATIN CAS#: 3484-32-0 [amp.chemicalbook.com]

- 10. Design, synthesis, biological evaluation and docking studies of sulfonyl isatin derivatives as monoamine oxidase and caspase-3 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure Elucidation of 1-Methyl-5-nitroindoline-2,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 1-Methyl-5-nitroindoline-2,3-dione. Due to the limited availability of direct experimental data for this specific compound, this document combines established chemical principles with data from closely related analogs to present a predictive but scientifically grounded analysis. This guide covers the compound's fundamental properties, a proposed synthetic route, and predicted spectroscopic data. Furthermore, based on the known biological activities of the broader isatin class of molecules, a hypothesized mechanism of action and a representative signaling pathway are presented to stimulate further research and discussion within the scientific community.

Introduction

This compound is a heterocyclic organic compound belonging to the isatin family. Isatins and their derivatives are a well-established class of compounds with a broad spectrum of biological activities, including potential applications as anticancer and antimicrobial agents. The introduction of a methyl group at the 1-position and a nitro group at the 5-position of the indoline-2,3-dione core is expected to modulate its physicochemical properties and biological activity. This document aims to provide a detailed theoretical framework for the structural characterization of this specific derivative.

Chemical and Physical Properties

Based on available data, the fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3484-32-0 | [1][2] |

| Molecular Formula | C₉H₆N₂O₄ | [1] |

| Molecular Weight | 206.16 g/mol | [1] |

| Melting Point | 200-202 °C | [1] |

Synthesis

Proposed Synthetic Pathway

Caption: Proposed N-methylation of 5-nitroisatin.

Experimental Protocol (Hypothetical)

Step 1: N-methylation of 5-Nitroisatin

-

To a solution of 5-nitroisatin in a suitable aprotic solvent (e.g., dimethylformamide or acetonitrile), a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is added portion-wise at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred for a specified time to allow for the formation of the isatin anion.

-

A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield this compound.

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for this compound is not currently available. However, based on the known spectra of related compounds such as 5-nitroisatin and N-methylisatin, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4-8.6 | d | 1H | Aromatic H adjacent to nitro group |

| ~7.8-8.0 | dd | 1H | Aromatic H |

| ~7.0-7.2 | d | 1H | Aromatic H |

| ~3.2-3.4 | s | 3H | N-CH₃ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~180-185 | C=O (C3) |

| ~155-160 | C=O (C2) |

| ~150-155 | C-NO₂ |

| ~145-150 | Aromatic C |

| ~130-135 | Aromatic C |

| ~120-125 | Aromatic C |

| ~115-120 | Aromatic C |

| ~110-115 | Aromatic C |

| ~25-30 | N-CH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| ~1740-1760 | C=O stretch (ketone) |

| ~1720-1740 | C=O stretch (amide) |

| ~1520-1540 | N-O stretch (nitro group, asymmetric) |

| ~1340-1360 | N-O stretch (nitro group, symmetric) |

| ~1600-1620 | C=C stretch (aromatic) |

Mass Spectrometry (Predicted)

| m/z | Assignment |

| 206 | [M]⁺ (Molecular ion) |

| 178 | [M - CO]⁺ |

| 160 | [M - NO₂]⁺ |

| 132 | [M - CO - NO₂]⁺ |

Biological Activity and Signaling Pathway (Hypothesized)

While there is no direct evidence for the biological activity of this compound, the broader class of isatin derivatives is known to possess significant anticancer and antimicrobial properties.[3][4][5][6][7][8][9][10][11][12]

Hypothesized Anticancer Mechanism

Many isatin derivatives have been shown to exert their anticancer effects through the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[12] Inhibition of CDKs can lead to cell cycle arrest and apoptosis. The 5-nitro substitution on the isatin ring has been correlated with enhanced anticancer activity in some studies.[4][5][11] It is therefore plausible that this compound could act as a CDK inhibitor.

Hypothesized Signaling Pathway: CDK Inhibition Leading to Apoptosis

The following diagram illustrates a potential signaling pathway through which this compound might exert its anticancer effects, based on the known mechanisms of related isatin derivatives.

Caption: Hypothesized inhibition of CDK2 by this compound.

Conclusion

This compound is a compound of interest due to its structural relation to the biologically active isatin family. While direct experimental data remains scarce, this guide provides a robust theoretical framework for its structure elucidation, synthesis, and potential biological activity. The presented information is intended to serve as a valuable resource for researchers and to encourage further experimental investigation into this and related compounds. Future studies are warranted to confirm the predicted spectroscopic data and to explore the hypothesized anticancer and antimicrobial properties, which could lead to the development of novel therapeutic agents.

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. 3484-32-0|this compound|BLD Pharm [bldpharm.com]

- 3. 5-nitro isatin containing heterocyclics derivatives: synthesis, antioxidant activity, anticancer activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. [PDF] Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Novel 5-Nitro Isatin derivatives as DNA Gyrase inhibitors: synthesis, anti-microbial evaluation, molecular docking, ADMET predictions and QSAR studies | El-serwy | Chemical Biology Letters [pubs.iscience.in]

- 9. Novel 5-Nitro Isatin derivatives as DNA Gyrase inhibitors: synthesis, anti-microbial evaluation, molecular docking, ADMET predictions and QSAR studies | Chemical Biology Letters [pubs.thesciencein.org]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on 1-Methyl-5-nitro-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data and synthetic methodology for 1-Methyl-5-nitro-1H-indole-2,3-dione, a heterocyclic compound of interest in medicinal chemistry. The document details its physical and chemical properties, provides an experimental protocol for its synthesis, and includes predicted and comparative spectroscopic data. Additionally, a proposed mechanism of action for its potential biological activity is illustrated.

Core Compound Information

1-Methyl-5-nitro-1H-indole-2,3-dione , also known as 1-Methyl-5-nitroisatin, is a derivative of isatin, a well-known scaffold in drug discovery. The presence of the nitro group at the 5-position and the methyl group at the 1-position of the indole nucleus are key structural features that can influence its biological activity.

| Property | Value | Source |

| CAS Number | 3484-32-0 | |

| Molecular Formula | C₉H₆N₂O₄ | [1] |

| Molecular Weight | 206.15 g/mol | [1] |

| IUPAC Name | 1-methyl-5-nitro-1H-indole-2,3-dione | [1] |

| Synonyms | 1-Methyl-5-nitroisatin, 1-Methyl-5-nitroindoline-2,3-dione |

Physicochemical Properties

A summary of the available and predicted physicochemical data for 1-Methyl-5-nitro-1H-indole-2,3-dione is presented below.

| Property | Value | Notes |

| Appearance | Yellow solid | [2] |

| Melting Point | Not available | |

| Boiling Point | 391.9°C at 760 mmHg | Predicted |

| Density | 1.533 g/cm³ | Predicted |

| Flash Point | 190.8°C | Predicted |

| Refractive Index | 1.647 | Predicted |

| Vapor Pressure | 2.38E-06 mmHg at 25°C | Predicted |

| Storage | Sealed in dry, Room Temperature |

Synthesis Protocol

The synthesis of 1-Methyl-5-nitro-1H-indole-2,3-dione is achieved through the N-methylation of 5-nitroisatin.

Experimental Procedure: N-methylation of 5-Nitroisatin[3]

A mixture of 5-nitroisatin (10 g, 0.052 mol), methyl iodide (16.21 ml, 0.260 mol), and potassium carbonate (21.56 g, 0.156 mol) in anhydrous dimethylformamide (DMF) is stirred overnight at room temperature. Following the reaction, water is added to the mixture, and it is acidified with dilute HCl until it is acidic to pH paper. The resulting yellow solid, 1-Methyl-5-nitroisatin, is collected by filtration, washed thoroughly with water until neutral to pH paper, and then air-dried to a constant weight.

Synthesis Workflow

Spectroscopic Characterization (Predicted and Comparative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the indole ring and a singlet for the N-methyl group. The positions of the aromatic protons will be influenced by the electron-withdrawing nitro group. For comparison, the related compound 3-methyl-5-nitro-1H-indole shows aromatic protons in the range of δ 7.38-8.57 ppm and a methyl singlet at δ 2.39 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the two carbonyl carbons of the dione moiety, the carbons of the aromatic ring, and the N-methyl carbon. The carbonyl carbons are expected to appear significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Reference Compound |

| C=O (dione) | ~1740 and ~1690 | 5-methyl-1H-indole-2,3-dione |

| N-O (nitro) | ~1520 and ~1340 | General nitro compounds |

| C-N | ~1300 | General aromatic amines |

| Aromatic C-H | ~3100-3000 | Aromatic compounds |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (206.15 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and carbon monoxide (CO) from the dione moiety. The mass spectrum of the unmethylated precursor, 5-nitroisatin , shows a molecular ion peak at m/z 192, corresponding to its molecular weight.[3][4]

Potential Biological Activity and Mechanism of Action

Derivatives of 5-nitroisatin have been investigated for their potential as antimicrobial and anticancer agents.[5][6][7] The biological activity is often attributed to the isatin scaffold and the electronic effects of the nitro group.

Proposed Antimicrobial Mechanism of Action: DNA Gyrase Inhibition

Several 5-nitroisatin derivatives have been identified as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication.[6][8] The proposed mechanism involves the binding of the isatin derivative to the active site of DNA gyrase, thereby inhibiting its function and leading to bacterial cell death.

Proposed DNA Gyrase Inhibition Pathway

Proposed Anticancer Mechanism of Action: Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Isatin derivatives have also been explored as potential anticancer agents, with some studies suggesting they may act as inhibitors of cyclin-dependent kinases (CDKs), such as CDK2.[9] CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Proposed CDK2 Inhibition Pathway

Conclusion

This technical guide consolidates the available information on 1-Methyl-5-nitro-1H-indole-2,3-dione. While a detailed experimental characterization is still needed, the provided synthesis protocol and comparative data offer a solid foundation for researchers. The potential of this compound and its derivatives in the development of new therapeutic agents warrants further investigation into their precise mechanisms of action and biological activities.

References

- 1. 1-METHYL-5-NITRO-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE | CAS [matrix-fine-chemicals.com]

- 2. 1-METHYL-5-NITRO-ISATIN CAS#: 3484-32-0 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 1H-Indole-2,3-dione, 5-nitro- [webbook.nist.gov]

- 5. 5-nitro isatin containing heterocyclics derivatives: synthesis, antioxidant activity, anticancer activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 5-Nitro Isatin derivatives as DNA Gyrase inhibitors: synthesis, anti-microbial evaluation, molecular docking, ADMET predictions and QSAR studies | Chemical Biology Letters [pubs.thesciencein.org]

- 7. [PDF] Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives | Semantic Scholar [semanticscholar.org]

- 8. Novel 5-Nitro Isatin derivatives as DNA Gyrase inhibitors: synthesis, anti-microbial evaluation, molecular docking, ADMET predictions and QSAR studies | El-serwy | Chemical Biology Letters [pubs.iscience.in]

- 9. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-methyl-5-nitroisatin: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of N-methyl-5-nitroisatin. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. This document summarizes key quantitative data in structured tables, presents detailed experimental protocols, and visualizes essential workflows and biological pathways.

Core Physical and Chemical Properties

N-methyl-5-nitroisatin is an indole-2,3-dione derivative characterized by a methyl group at the nitrogen of the isatin core and a nitro group at the 5-position. These substitutions significantly influence its physicochemical properties and biological activity.

| Property | Value | Reference |

| Molecular Formula | C₉H₆N₂O₄ | [1] |

| Molecular Weight | 206.15 g/mol | [1] |

| CAS Number | 3484-32-0 | [1] |

| Appearance | Yellow solid | [2] |

| Boiling Point | 391.9 °C at 760 mmHg | [1] |

| Density | 1.533 g/cm³ | [1] |

| Flash Point | 190.8 °C | [1] |

| Refractive Index | 1.647 | [1] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [1] |

Note on Melting Point and Solubility: While several chemical supplier databases list the melting point and solubility as "N/A", this is atypical for a well-defined solid compound[1]. The parent compound, 5-nitroisatin, has a melting point of 251 °C (decomposes)[3][4][5]. Derivatives of 5-nitroisatin are known to be soluble in polar aprotic solvents like DMSO and DMF[6][7]. Further experimental determination is required for precise quantitative values for N-methyl-5-nitroisatin.

Experimental Protocols

Synthesis of N-methyl-5-nitroisatin

A common method for the synthesis of N-methyl-5-nitroisatin involves the methylation of 5-nitroisatin.

Materials:

-

5-nitroisatin

-

Methyl iodide (MeI)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Water

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

A mixture of 5-nitroisatin (10 g, 0.052 mol), methyl iodide (16.21 ml, 0.260 mol), and potassium carbonate (21.56 g, 1.56 mol) in anhydrous DMF is prepared.[2][8]

-

The reaction mixture is stirred overnight at room temperature.[2][8]

-

Water is added to the reaction mixture, and it is then acidified with dilute HCl until it is acidic to pH paper.[2][8]

-

A yellow solid, N-methyl-5-nitroisatin, will separate from the solution.[2][8]

-

The solid is filtered and washed thoroughly with water until it is neutral to pH paper.[2][8]

Caption: Synthesis workflow for N-methyl-5-nitroisatin.

Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell line (e.g., MCF-7 breast cancer cells)[9]

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

-

N-methyl-5-nitroisatin stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 8,000 cells/well in 100 µL of DMEM and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[9]

-

Compound Treatment: Treat the cells with various concentrations of N-methyl-5-nitroisatin (prepared by serial dilution of the stock solution in culture medium) and incubate for 24-72 hours.[10]

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.[9]

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[2][9]

-

Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2][10]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[9] Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[9]

Caption: General workflow for an MTT cytotoxicity assay.

Biological Activity and Signaling Pathways

Derivatives of isatin, and specifically 5-nitroisatin, have garnered significant attention for their potential as anticancer agents. A primary mechanism of action under investigation is the inhibition of cyclin-dependent kinases (CDKs).

CDK2 Inhibition

Cyclin-dependent kinase 2 (CDK2) is a key enzyme in the regulation of the cell cycle, and its overexpression is linked to the uncontrolled proliferation of cancer cells[3][11][12]. Isatin derivatives have been shown to be effective inhibitors of CDK2[11][13]. While direct studies on N-methyl-5-nitroisatin are limited, the broader class of 5-nitroisatin derivatives are known to act as competitive inhibitors at the ATP-binding site of CDK2[13].

The inhibition of CDK2 by these compounds is thought to involve the formation of hydrogen bonds with key amino acid residues in the active site, such as GLU81 and LEU83, as well as hydrophobic interactions within the binding pocket[12]. The nitro group at the 5-position can also participate in interactions, for example with LYS33 and ASP145, which can enhance the binding affinity[13]. By blocking the activity of CDK2, these inhibitors can halt the cell cycle, typically at the G1/S or G2/M phase, and induce apoptosis in cancer cells[14].

Caption: Proposed mechanism of CDK2 inhibition by N-methyl-5-nitroisatin.

References

- 1. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. mdpi.com [mdpi.com]

- 4. Manufacturers of 5-Nitroisatin, 97%, CAS 611-09-6, N 1211, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 5. lbaochemicals.com [lbaochemicals.com]

- 6. ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1-METHYL-5-NITRO-ISATIN | 3484-32-0 [chemicalbook.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. researchhub.com [researchhub.com]

- 11. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. texaschildrens.org [texaschildrens.org]

Spectroscopic Profile of 1-Methyl-5-nitroindoline-2,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-Methyl-5-nitroindoline-2,3-dione, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this report consolidates predicted spectroscopic data based on the analysis of structurally similar compounds. The methodologies and spectral interpretations presented herein are derived from established principles of spectroscopic analysis and data from closely related analogs.

Chemical Structure and Properties

This compound is a derivative of isatin, featuring a methyl group at the N1 position and a nitro group at the C5 position of the indole ring. These substitutions are expected to significantly influence its electronic and spectroscopic properties.

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₄ | [1] |

| Molecular Weight | 206.16 g/mol | [1] |

| Melting Point | 200-202 °C | [1] |

| CAS Number | 3484-32-0 | [1] |

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound, extrapolated from literature values of analogous compounds.

¹H NMR Spectroscopy

The expected proton NMR chemical shifts are predicted based on the analysis of substituted indoles and isatins. The solvent is assumed to be DMSO-d₆.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-4 | ~8.2 | d | ~8.5 |

| H-6 | ~8.4 | dd | ~8.5, ~2.0 |

| H-7 | ~7.2 | d | ~2.0 |

| N-CH₃ | ~3.2 | s | - |

¹³C NMR Spectroscopy

The predicted carbon NMR chemical shifts are based on the functional groups and substitution pattern of the molecule. The solvent is assumed to be DMSO-d₆.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (C2) | ~183 |

| C=O (C3) | ~158 |

| C-3a | ~118 |

| C-4 | ~125 |

| C-5 | ~145 |

| C-6 | ~130 |

| C-7 | ~112 |

| C-7a | ~150 |

| N-CH₃ | ~28 |

FT-IR Spectroscopy

The predicted infrared absorption frequencies correspond to the characteristic vibrational modes of the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Amide) | ~1740-1760 | Strong |

| C=O (Ketone) | ~1720-1740 | Strong |

| C-N (Aromatic) | ~1330-1370 | Strong |

| NO₂ (Asymmetric stretch) | ~1520-1560 | Strong |

| NO₂ (Symmetric stretch) | ~1340-1380 | Strong |

| C-H (Aromatic) | ~3000-3100 | Medium |

| C-H (Aliphatic) | ~2850-2960 | Medium |

UV-Vis Spectroscopy

The ultraviolet-visible absorption maxima are predicted based on the electronic transitions of the chromophoric system. The solvent is assumed to be ethanol or methanol.

| λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |

| ~250-270 | High | π → π |

| ~320-340 | Medium | n → π |

| ~400-420 | Low | n → π* (NO₂) |

Mass Spectrometry

The expected mass-to-charge ratios (m/z) for the molecular ion and major fragments under electron ionization (EI) are presented.

| m/z | Proposed Fragment |

| 206 | [M]⁺ |

| 178 | [M - CO]⁺ |

| 160 | [M - NO₂]⁺ |

| 150 | [M - 2CO]⁺ |

| 132 | [M - CO - NO₂]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound, based on standard laboratory practices.

Synthesis

A plausible synthetic route for this compound involves the nitration of 1-methylindoline-2,3-dione.

Caption: Synthetic pathway for this compound.

Protocol:

-

Dissolve 1-methylindoline-2,3-dione in concentrated sulfuric acid at 0°C.

-

Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 5°C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

NMR Spectroscopy

Instrumentation: A 400 MHz or higher field NMR spectrometer. Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Data Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. Standard pulse programs should be utilized.

FT-IR Spectroscopy

Instrumentation: A Fourier-transform infrared spectrometer. Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an ATR accessory. Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

Instrumentation: A double-beam UV-Vis spectrophotometer. Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) to an absorbance value below 1.5. Data Acquisition: Record the spectrum in the range of 200-800 nm.

Mass Spectrometry

Instrumentation: A mass spectrometer with an electron ionization (EI) source. Sample Introduction: Introduce the sample via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable. Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Potential Signaling Pathway Involvement

While no specific signaling pathways involving this compound have been elucidated, related 5-nitroindole derivatives have been investigated as binders of c-Myc G-quadruplexes, suggesting a potential role in the regulation of gene expression.[2] A hypothetical workflow for investigating such an interaction is presented below.

Caption: Workflow for investigating the interaction with c-Myc G-quadruplex.

This workflow outlines the initial biophysical characterization of the binding interaction between the compound and the target G-quadruplex DNA, followed by cell-based assays to determine its effect on c-Myc expression and cell cycle progression in cancer cells.

Conclusion

This technical guide provides a foundational spectroscopic profile of this compound based on predictive analysis of its structural analogs. The presented data and protocols offer a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science, enabling further investigation into the properties and potential applications of this compound. Direct experimental verification of these predicted spectroscopic characteristics is recommended for future studies.

References

1-Methyl-5-nitroindoline-2,3-dione molecular weight and formula

An In-Depth Technical Guide to 1-Methyl-5-nitroindoline-2,3-dione for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides comprehensive information on the molecular characteristics, synthesis, and potential biological activities of this compound. The content is structured to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Molecular Profile

This compound is a derivative of isatin, a bicyclic organic compound. The presence of the nitro group at the 5-position and the methyl group at the 1-position are key structural features that can influence its chemical reactivity and biological properties.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value | Citation |

| Molecular Formula | C₉H₆N₂O₄ | [1] |

| Molecular Weight | 206.16 g/mol | [1] |

| CAS Number | 3484-32-0 | [1] |

| IUPAC Name | 1-methyl-5-nitro-1H-indole-2,3-dione | |

| Melting Point | 200-202 °C | [1] |

Experimental Protocols

Representative Synthesis Protocol

Step 1: Synthesis of 5-Nitroindoline-2,3-dione (5-Nitroisatin)

A common method for synthesizing isatin and its derivatives is through the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization in the presence of a strong acid.[2]

-

Formation of the isonitrosoacetanilide: 4-nitroaniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution. This reaction typically proceeds at room temperature or with gentle heating.

-

Cyclization: The resulting 4-nitro-isonitrosoacetanilide is then treated with a strong acid, such as concentrated sulfuric acid, to induce cyclization and form 5-nitroindoline-2,3-dione.[2]

Step 2: N-Methylation of 5-Nitroindoline-2,3-dione

The final step involves the methylation of the nitrogen at the 1-position of the indoline ring.

-

Deprotonation: 5-Nitroindoline-2,3-dione is treated with a suitable base (e.g., potassium carbonate) in an appropriate solvent (e.g., dimethylformamide) to deprotonate the nitrogen atom.

-

Methylation: A methylating agent, such as methyl iodide, is added to the reaction mixture. The reaction is typically stirred at room temperature for several hours.[3]

-

Workup and Purification: The reaction mixture is then poured into water, and the resulting precipitate is filtered, washed, and dried. The crude product can be further purified by recrystallization from a suitable solvent like n-butanol.[3]

Biological Activities and Therapeutic Potential

Derivatives of 5-nitroindole have demonstrated a range of biological activities, suggesting that this compound could be a molecule of interest for further investigation.

-

Anticancer Activity: Substituted 5-nitroindole derivatives have been shown to act as binders for c-Myc G-quadruplexes, which are non-canonical DNA structures found in the promoter regions of oncogenes.[4] By stabilizing these structures, these compounds can downregulate the expression of c-Myc, a key protein involved in cell proliferation, and induce cell-cycle arrest in cancer cells.[4]

-

Antimicrobial and Anti-inflammatory Properties: Isatin and its derivatives have been reported to possess anti-inflammatory, antibacterial, and antifungal activities.[5] Molecular modeling studies of 5-nitroindoline-2-one derivatives have indicated potential interactions with key biological targets such as cyclooxygenase-1 (COX-1) and various microbial enzymes.[6] The nitro group at the C-5 position is often considered crucial for antibacterial activity in related nitro-containing heterocyclic compounds.[7]

Investigational Workflow

The following diagram illustrates a logical workflow for the synthesis and biological evaluation of this compound.

Caption: Workflow for Synthesis and Biological Evaluation.

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. longdom.org [longdom.org]

- 7. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines [mdpi.com]

The Isatin Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) is a versatile, naturally occurring heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. First isolated in 1841, its unique structural features, including a fused aromatic ring system, a reactive ketone at the C-3 position, and a lactam moiety, make it a privileged scaffold for the synthesis of a diverse array of biologically active molecules.[1][2] The isatin core is a key constituent in numerous approved drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities, including anticancer, antiviral, anticonvulsant, and anti-inflammatory properties.[2][3][4][5] This technical guide provides a comprehensive overview of the isatin core, focusing on its synthesis, key biological activities with quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

Synthesis of the Isatin Core and Its Derivatives

The synthetic versatility of the isatin scaffold allows for modifications at the N-1, C-3, C-5, and C-7 positions, leading to a vast library of derivatives with tailored biological activities.[6] Several classical and modern synthetic methods are employed for the preparation of the isatin core and its analogs.

Experimental Protocols for Isatin Core Synthesis

1. Sandmeyer Synthesis

The Sandmeyer synthesis is one of the oldest and most widely used methods for preparing isatin and its derivatives from anilines.[7][8][9]

-

Reaction: Aniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the isatin.[7][8]

-

Step-by-Step Protocol:

-

Dissolve sodium sulfate in water in a round-bottom flask and heat the solution.

-

Add a solution of the desired aniline and hydrochloric acid to the flask.

-

Separately, prepare a solution of chloral hydrate and hydroxylamine hydrochloride in water.

-

Add the chloral hydrate/hydroxylamine solution to the aniline solution and heat the mixture. The isonitrosoacetanilide intermediate will precipitate.

-

Filter and wash the precipitate.

-

Slowly add the dried isonitrosoacetanilide to concentrated sulfuric acid, maintaining the temperature.

-

Heat the mixture to induce cyclization.

-

Pour the reaction mixture onto crushed ice to precipitate the isatin product.

-

Filter, wash with cold water, and dry the isatin.[8]

-

2. Stolle Synthesis

The Stolle synthesis is an effective method for preparing N-substituted and unsubstituted isatins.[7][10]

-

Reaction: An arylamine is first reacted with oxalyl chloride to form an N-aryl oxamic acid chloride intermediate. This intermediate then undergoes intramolecular Friedel-Crafts acylation in the presence of a Lewis acid catalyst (e.g., AlCl₃, TiCl₄, or BF₃·OEt₂) to yield the isatin.[7][11]

-

Step-by-Step Protocol:

-

Dissolve the arylamine in a dry, inert solvent (e.g., anhydrous diethyl ether or dichloromethane) in a flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Add oxalyl chloride dropwise to the cooled solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Remove the solvent under reduced pressure to obtain the crude N-aryl oxamic acid chloride.

-

In a separate flask, suspend the Lewis acid catalyst in a dry, high-boiling inert solvent (e.g., carbon disulfide or nitrobenzene).

-

Add the crude N-aryl oxamic acid chloride portion-wise to the Lewis acid suspension with vigorous stirring.

-

Heat the reaction mixture to reflux for several hours to effect cyclization.

-

Cool the reaction mixture and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the isatin product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product, which can be further purified by recrystallization or chromatography.

-

3. Gassman Synthesis

The Gassman synthesis is a multi-step process that is particularly useful for preparing isatins with specific substitution patterns.[12][13]

-

Reaction: This method involves the conversion of an aniline to a 3-methylthio-2-oxindole intermediate, which is then oxidized to the corresponding isatin.[13][14]

-

Step-by-Step Protocol:

-

Treat the aniline with tert-butyl hypochlorite to form an N-chloroaniline.

-

React the N-chloroaniline with a methylthioacetate ester to generate an azasulfonium salt.

-

Treat the azasulfonium salt with a base (e.g., triethylamine) to induce a Sommelet-Hauser rearrangement, yielding a 3-methylthio-2-oxindole.

-

Oxidize the 3-methylthio-2-oxindole using an oxidizing agent such as N-chlorosuccinimide (NCS) followed by hydrolysis to afford the isatin.[15]

-

Synthesis of Isatin Derivatives

-

N-Substitution: The nitrogen at the 1-position can be readily alkylated, arylated, or acylated using appropriate electrophiles in the presence of a base.[6]

-

C-5 and C-7 Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, typically occur at the C-5 and C-7 positions of the benzene ring.[6] For example, 5-substituted isatins can be prepared via the Sandmeyer reaction starting from the corresponding 4-substituted anilines.[16]

-

C-3 Derivatization: The C-3 carbonyl group is highly reactive and undergoes condensation reactions with a variety of nucleophiles, including hydrazines, hydroxylamines, and active methylene compounds, to form hydrazones, oximes, and ylidene derivatives, respectively.[17]

Biological Activities and Quantitative Data

Isatin derivatives exhibit a wide range of biological activities, with anticancer, antiviral, and anticonvulsant properties being the most extensively studied.

Anticancer Activity

The anticancer activity of isatin derivatives is often attributed to their ability to inhibit various protein kinases, interfere with microtubule polymerization, and induce apoptosis.[4][18]

Table 1: Anticancer Activity of Representative Isatin Derivatives

| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Kinase Inhibitors | Sunitinib | Multiple | Varies | [5] |

| Toceranib | Multiple | Varies | [5] | |

| Isatin-Hydrazone 1 | MCF-7 | 1.51 ± 0.09 | [3][19] | |

| Isatin-Hydrazone 2 | MCF-7 | 3.56 ± 0.31 | [3][19] | |

| Isatin-Hydrazone 4e | MCF-7 | 5.46 ± 0.71 | [19] | |

| Isatin-Hydrazone 4j | MCF-7 | 1.51 ± 0.09 | [19] | |

| Isatin-Hydrazone 4k | MCF-7 | 3.56 ± 0.31 | [19] | |

| Isatin-Hydrazone 8 | A549 | 42.43 | [20][21] | |

| Isatin-Hydrazone 8 | HepG2 | 48.43 | [20][21] | |

| 7-deazapurine-isatin hybrid 5 | HepG2 | 6.11 ± 0.4 | [22] | |

| 7-deazapurine-isatin hybrid 5 | MCF-7 | 5.93 ± 0.3 | [22] | |

| 7-deazapurine-isatin hybrid 5 | MDA-MB-231 | 2.48 ± 0.1 | [22] | |

| 7-deazapurine-isatin hybrid 5 | HeLa | 1.98 ± 0.1 | [22] | |

| Miscellaneous | Imidazolidine-Isatin IST-02 | HuH-7 | 3.07 ± 9.47 | [23] |

| Imidazolidine-Isatin IST-04 | HuH-7 | 14.60 ± 2.49 | [23] | |

| Isatin-quinazoline hybrid | A-549, HT-29, ZR-75 | 5.53 - 8.11 | [5] |

Table 2: Kinase Inhibitory Activity of Isatin Derivatives

| Compound | Target Kinase | IC₅₀ (µM) | Reference(s) |

| Isatin-Hydrazone 1 | CDK2 | 0.246 ± 0.05 | [3] |

| EGFR | 0.269 | [3] | |

| VEGFR-2 | 0.232 | [3] | |

| FLT-3 | 1.535 | [3] | |

| Isatin-Hydrazone 2 | CDK2 | 0.301 ± 0.02 | [3] |

| EGFR | 0.369 | [3] | |

| VEGFR-2 | 0.266 | [3] | |

| FLT-3 | 0.546 | [3] | |

| 7-deazapurine-isatin hybrid 5 | CDK2 | Varies | [22] |

| EGFR | Varies | [22] | |

| HER2 | 0.081 ± 0.002 | [22] | |

| VEGFR2 | Varies | [22] |

Antiviral and Anticonvulsant Activities

Isatin derivatives have demonstrated significant potential as antiviral and anticonvulsant agents, although comprehensive quantitative data in tabular format is less commonly reported in review literature.

Key Signaling Pathways and Mechanisms of Action

Isatin derivatives exert their biological effects by modulating several critical signaling pathways implicated in cell growth, proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several isatin-based compounds, such as Sunitinib, are potent inhibitors of VEGFR-2.

Upon binding of Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, activating downstream signaling cascades such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote cell proliferation, survival, and migration.[18][24][25] Isatin-based inhibitors block the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting these downstream effects.[5]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.

Activation of Receptor Tyrosine Kinases (RTKs) by growth factors leads to the recruitment and activation of PI3K.[17] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), which acts as a second messenger to recruit and activate Akt.[3][26] Activated Akt, in turn, phosphorylates a variety of downstream targets, including mTOR, leading to increased cell growth and proliferation and the inhibition of apoptosis.[26] Some isatin derivatives have been shown to inhibit key components of this pathway, such as PI3K and Akt, thereby promoting apoptosis in cancer cells.

Detailed Methodologies for Key Experiments

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][10]

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[27]

-

Experimental Workflow:

Workflow for the MTT cytotoxicity assay. -

Step-by-Step Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the isatin derivatives and a vehicle control for the desired incubation period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[6][28]

-

Carefully remove the medium containing MTT and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, to each well to dissolve the formazan crystals.[13]

-

Shake the plate on an orbital shaker for a few minutes to ensure complete dissolution.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 550-600 nm.[27]

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

-

Apoptosis Detection: Annexin V-FITC Assay

The Annexin V-FITC assay is a widely used method for detecting early-stage apoptosis.[29]

-

Principle: In early apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC for detection by flow cytometry. Propidium iodide (PI) is used as a counterstain to differentiate necrotic or late apoptotic cells, as it can only enter cells with compromised membranes.[30][31]

-

Experimental Workflow:

Workflow for the Annexin V-FITC apoptosis assay. -

Step-by-Step Protocol:

-

Treat cells with the isatin derivatives for the desired time to induce apoptosis.

-

Harvest the cells (both adherent and suspension) and wash them with cold PBS.

-

Centrifuge the cell suspension and resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.[14]

-

Incubate the cells at room temperature in the dark for 15-20 minutes.[31]

-

Add additional 1X Binding Buffer to each sample.

-

Analyze the samples by flow cytometry within one hour. The results will distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cell populations.

-

Kinase Inhibition Assay (CDK2/Cyclin A2)

This assay measures the ability of isatin derivatives to inhibit the activity of a specific protein kinase, such as Cyclin-Dependent Kinase 2 (CDK2).

-

Principle: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.[15]

-

Step-by-Step Protocol:

-

Prepare a reaction mixture containing the CDK2/Cyclin A2 enzyme, a specific substrate peptide, and ATP in a kinase assay buffer.

-

Add the isatin derivative at various concentrations to the reaction mixture in a 96- or 384-well plate.[32]

-

Incubate the plate at room temperature to allow the kinase reaction to proceed.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the ADP generated into ATP, and then catalyze a luciferase/luciferin reaction that produces a luminescent signal.[15]

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. A decrease in signal indicates inhibition of the kinase. Calculate the IC₅₀ value of the isatin derivative.

-

Conclusion

The isatin core represents a remarkably versatile and privileged scaffold in medicinal chemistry. Its synthetic tractability allows for the generation of large and diverse compound libraries, which have yielded numerous potent drug candidates with a wide range of biological activities. The success of isatin-based kinase inhibitors like Sunitinib in the clinic underscores the therapeutic potential of this heterocyclic system. As our understanding of the molecular targets and signaling pathways modulated by isatin derivatives continues to grow, so too will the opportunities for the rational design and development of novel therapeutics for a multitude of diseases. This guide provides a foundational resource for researchers aiming to explore and exploit the rich medicinal chemistry of the isatin core.

References

- 1. jocpr.com [jocpr.com]

- 2. mdpi.com [mdpi.com]

- 3. Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biomedres.us [biomedres.us]

- 8. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. synarchive.com [synarchive.com]

- 10. researchgate.net [researchgate.net]

- 11. journals.irapa.org [journals.irapa.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. promega.com [promega.com]

- 16. Synthesis, modification and docking studies of 5-sulfonyl isatin derivatives as SARS-CoV 3C-like protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro [mdpi.com]

- 18. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Investigations on Anticancer Potentials by DNA Binding and Cytotoxicity Studies for Newly Synthesized and Characterized Imidazolidine and Thiazolidine-Based Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. nmc.gov.in [nmc.gov.in]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. tools.thermofisher.com [tools.thermofisher.com]

- 27. bpsbioscience.com [bpsbioscience.com]

- 28. indigobiosciences.com [indigobiosciences.com]

- 29. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 30. dovepress.com [dovepress.com]

- 31. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 32. bpsbioscience.com [bpsbioscience.com]

The Enduring Legacy of Isatin: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has captivated chemists and pharmacologists for over a century and a half. First isolated in 1841 by Otto Linné Erdmann and Auguste Laurent through the oxidation of indigo dye, its journey from a simple dye precursor to a cornerstone in medicinal chemistry is a testament to its remarkable versatility.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery and history of substituted isatin compounds, detailed experimental protocols for their synthesis, a compilation of their biological activities with a focus on anticancer properties, and an exploration of their mechanisms of action through key signaling pathways.

Discovery and Historical Milestones

The history of isatin is intrinsically linked to the study of indigo, a natural dye of immense historical and economic importance. Its formal discovery in 1841 marked the beginning of a new chapter in heterocyclic chemistry.[1][2] Early research focused on elucidating its structure and exploring its basic chemical reactivity. However, the true potential of isatin as a pharmacophore began to emerge in the 20th century with the discovery of the biological activities of its derivatives. A significant milestone was the development of isatin-β-thiosemicarbazone as an antiviral agent. This discovery spurred further investigation into the pharmacological properties of a wide array of substituted isatins, revealing their potential as anticonvulsant, antimicrobial, and, most notably, anticancer agents.[3] The synthetic versatility of the isatin core, with its reactive carbonyl groups and amenable aromatic ring, has allowed for the generation of vast libraries of derivatives, each with the potential for unique biological activities.[4]

Key Synthetic Methodologies: Experimental Protocols

The synthesis of substituted isatins has been a subject of extensive research, leading to the development of several named reactions that have become classical methods in heterocyclic chemistry. This section provides detailed experimental protocols for three cornerstone synthetic routes: the Sandmeyer, Stolle, and Pfitzinger reactions, as well as a general method for the synthesis of isatin Schiff bases.

Sandmeyer Isatin Synthesis

The Sandmeyer synthesis is a robust and widely used method for the preparation of isatins from anilines. The reaction proceeds in two main steps: the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.[2][5][6]

Step 1: Synthesis of Isonitrosoacetanilide

-

Reaction Setup: In a 5-liter round-bottom flask equipped with a mechanical stirrer, dissolve 90 g (0.54 mol) of chloral hydrate in 1200 mL of water.

-

Addition of Reagents: To this solution, add 1300 g of crystallized sodium sulfate, followed by a solution of 46.5 g (0.5 mol) of aniline in 300 mL of water containing 51.2 g (0.52 mol) of concentrated hydrochloric acid. Finally, add a solution of 110 g (1.58 mol) of hydroxylamine hydrochloride in 500 mL of water.

-

Reaction Conditions: Heat the mixture to a vigorous boil over a wire gauze. The boiling should commence within 40-45 minutes. Continue vigorous boiling for 1-2 minutes to complete the reaction.

-

Work-up and Isolation: Cool the reaction mixture in running water to crystallize the product. Filter the isonitrosoacetanilide with suction and air-dry. The expected yield is 65-75 g (80-91% of the theoretical amount).[7]

Step 2: Cyclization to Isatin

-

Reaction Setup: In a 1-liter round-bottom flask fitted with an efficient mechanical stirrer, warm 600 g of concentrated sulfuric acid to 50°C.

-

Addition of Intermediate: Gradually add 75 g (0.46 mol) of dry isonitrosoacetanilide to the warmed sulfuric acid, maintaining the temperature between 60°C and 70°C. Use external cooling to control the exothermic reaction.

-

Reaction Conditions: After the addition is complete, heat the solution to 80°C and maintain this temperature for 10 minutes.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it onto 10-12 times its volume of cracked ice. Allow the mixture to stand for about 30 minutes, then filter the precipitated crude isatin.

-

Purification: The crude product can be purified by recrystallization from glacial acetic acid or by dissolving it in an aqueous sodium hydroxide solution, followed by partial neutralization with hydrochloric acid to precipitate impurities, and then re-precipitation of the isatin by further acidification.[7][8]

Stolle Synthesis of N-Substituted Isatins

The Stolle synthesis is a valuable method for preparing N-substituted isatins. It involves the reaction of a secondary aniline with oxalyl chloride to form an intermediate, which is then cyclized in the presence of a Lewis acid.[9][10][11]

General Procedure:

-

Acylation: To a solution of a secondary aniline (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, diethyl ether), add oxalyl chloride (1.1 equivalents) dropwise at 0°C. Stir the reaction mixture at room temperature for 2-4 hours.

-

Cyclization: Cool the reaction mixture to 0°C and add a Lewis acid (e.g., aluminum chloride, titanium tetrachloride, 1.2-2.0 equivalents) portion-wise. The reaction is then typically heated to reflux for 2-6 hours until the starting material is consumed (monitored by TLC).

-

Work-up and Isolation: Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water, hexane/ethyl acetate).

Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Derivatives

The Pfitzinger reaction is a powerful method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group, in the presence of a base.[12][13][14]

General Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve potassium hydroxide (0.02 mol) in a mixture of 1 mL of water and 40 mL of absolute ethanol.

-

Addition of Isatin: Add isatin (0.0075 mol) to the basic solution and stir at room temperature for 1 hour. The color of the solution will typically change from purple to brown.

-

Addition of Carbonyl Compound: Slowly add the ketone or aldehyde (0.015 mol) to the reaction mixture.

-

Reaction Conditions: Reflux the resulting mixture with stirring for approximately 24 hours. Monitor the reaction progress by thin-layer chromatography (e.g., using n-hexane:ethyl acetate 1:2 as the eluent).

-

Work-up and Isolation: After the reaction is complete, cool the mixture and pour it onto crushed ice. Acidify the solution with concentrated hydrochloric acid to a pH of 1-2 to precipitate the product.

-

Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent such as ethanol.[14][15]

Synthesis of Isatin Schiff Bases

Isatin Schiff bases are readily prepared by the condensation of isatin with a primary amine. The reaction is typically catalyzed by a small amount of acid.[3][16][17][18]

General Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve equimolar quantities of isatin (e.g., 0.01 mol) and the desired primary amine in ethanol (e.g., 30-50 mL).

-

Catalyst Addition: Add a few drops of glacial acetic acid to the solution.

-

Reaction Conditions: Reflux the reaction mixture for 1-4 hours. The progress of the reaction can be monitored by TLC.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution. If not, the solvent can be partially evaporated to induce crystallization.

-

Purification: Filter the solid product, wash with cold ethanol, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[16][18]

Biological Activities and Quantitative Data

Substituted isatin compounds exhibit a remarkable spectrum of biological activities, including anticancer, antiviral, antibacterial, antifungal, and anticonvulsant properties. The anticancer activity of isatin derivatives has been a major focus of research, with numerous compounds demonstrating potent cytotoxicity against a variety of cancer cell lines.

Anticancer Activity

The tables below summarize the in vitro anticancer activity (IC50 values) of selected substituted isatin derivatives against the human breast adenocarcinoma cell line (MCF-7) and the human cervical cancer cell line (HeLa).

Table 1: Anticancer Activity of Substituted Isatin Derivatives against MCF-7 Cell Line

| Compound | Substitution Pattern | IC50 (µM) | Reference |

| I | Unsubstituted | 19.27 - 52.45 | [19] |

| II | 5-CH3 | - | [19] |

| III | 5-Br | - | [19] |

| IV | 5-Cl | - | [19] |

| V | 5-COOH | - | [19] |

| VI | 5-NO2 | - | [19] |

| Isatin-Chalcone Hybrid IE | 3,4-OCH3 on chalcone | 6.53 ± 1.12 | [20] |

| Isatin-Chalcone Hybrid IH | 4-Br on chalcone | Potent | [20] |

| Isatin-Chalcone Hybrid IK | 4-NH2 on chalcone | Potent | [20] |